molecular formula C14H17N5O3 B2624843 2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(pyridin-2-yl)methyl]acetamide CAS No. 1251560-94-7

2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B2624843
CAS No.: 1251560-94-7
M. Wt: 303.322
InChI Key: YSPMOYIFMRGJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(pyridin-2-yl)methyl]acetamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(pyridin-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the methoxy and methyl groups. The formamido group is then added through a formylation reaction. Finally, the pyridine ring is introduced, and the acetamide group is attached through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(pyridin-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a drug candidate or as a lead compound for developing new pharmaceuticals.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(pyridin-2-yl)methyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-[(pyridin-2-yl)methyl]acetamide shares structural similarities with other pyrazole and pyridine derivatives, such as:
    • 3-methoxy-1-methyl-1H-pyrazole
    • N-(pyridin-2-ylmethyl)acetamide

Uniqueness

What sets this compound apart is the combination of its functional groups, which may confer unique chemical reactivity and biological activity. Its specific arrangement of atoms allows for interactions that might not be possible with other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-19-9-11(14(18-19)22-2)13(21)17-8-12(20)16-7-10-5-3-4-6-15-10/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPMOYIFMRGJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.